molecular formula C15H14Cl2N4O2 B2652314 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine CAS No. 400088-96-2

1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine

Cat. No. B2652314
CAS RN: 400088-96-2
M. Wt: 353.2
InChI Key: LWHDOQNAOKFCNA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine (1-DCPNP) is a synthetic compound belonging to the class of piperazine derivatives. It is a white crystalline powder with a melting point of 160-163°C and a molecular weight of 270.71 g/mol. It is soluble in ethanol and methanol, but insoluble in water. 1-DCPNP is primarily used as an intermediate in the synthesis of other compounds, but has recently been studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

1-(2,3-dichlorophenyl)piperazine is primarily recognized as a pharmaceutical intermediate. It is synthesized from 2,6-dichloro-nitrobenzene and piperazine through a series of chemical reactions including alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis. The structure of this compound is confirmed through Infrared (IR) and 1H-Nuclear Magnetic Resonance (1H-NMR) techniques. Studies have explored different synthesis methods to optimize yield and product quality, with a total yield reaching up to 53.3%. The factors influencing the key steps in the synthesis process have been discussed in depth, shedding light on the intricacies of pharmaceutical chemical synthesis (Quan, 2006), (Li Ning-wei, 2006), (Li Ning-wei, 2005).

Anticancer Applications

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, structurally similar to 1-(3,4-Dichlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine, has been synthesized and evaluated for anticancer activities. Notably, some of these compounds exhibited promising antiproliferative effects against breast cancer cells, showcasing the potential of piperazine derivatives in developing new cancer treatments. The compounds were tested for their ability to induce apoptosis, a crucial mechanism for anticancer drugs, and their cytotoxicity was assessed in cancer cells compared to healthy cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antagonistic Properties and Molecular Interactions

Certain piperazine derivatives have been studied for their antagonistic properties, particularly targeting receptors like dopamine D(4) and cannabinoid receptors. These studies provide insight into the molecular interactions and structural conformations of these compounds, contributing to our understanding of their pharmacological profiles and potential therapeutic applications. The research covers various aspects including the synthesis, binding affinities, and the functional properties of these compounds, which are crucial for drug design and development (Zhang, Kari, Davis, Doss, Baillie, & Vyas, 2000), (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(5-nitropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O2/c16-13-3-1-11(9-14(13)17)19-5-7-20(8-6-19)15-4-2-12(10-18-15)21(22)23/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHDOQNAOKFCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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